(5-Bromopentyl)trimethylammonium bromide
Overview
Description
Synthesis Analysis
Quaternary ammonium salts, including structures similar to (5-Bromopentyl)trimethylammonium bromide, are typically synthesized through alkylation reactions involving tertiary amines and alkyl halides. The synthesis of related compounds involves reactions under controlled conditions to ensure the selective formation of the desired quaternary ammonium product (Shi Zuoqing, 2006).
Molecular Structure Analysis
The molecular structure of quaternary ammonium salts is characterized by the central nitrogen atom bonded to four alkyl groups, with one of these being a halogen-substituted alkyl chain. X-ray diffraction methods provide detailed insights into their crystalline structure, showcasing how these molecules assemble in solid-state and the types of interactions that stabilize their structures. Similar analyses have been conducted on various quaternary ammonium salts to elucidate their structural characteristics (F. Brandl et al., 1974).
Chemical Reactions and Properties
Quaternary ammonium compounds are known for their reactivity and interaction with various chemical agents. They participate in a range of chemical reactions, including phase transfer catalysis, where they act as catalysts to facilitate the transfer of reactants between immiscible phases. Their chemical properties are significantly influenced by the nature of the alkyl groups attached to the nitrogen atom, as well as the counterion present (A. Ghorbani‐Choghamarani et al., 2011).
Physical Properties Analysis
The physical properties of (5-Bromopentyl)trimethylammonium bromide, like those of related quaternary ammonium salts, include solubility in water and other polar solvents, melting point, and thermal stability. These properties are crucial for their application in various domains, including as surfactants and phase transfer catalysts. Studies on similar compounds provide valuable information on how structural variations affect these physical characteristics (Li Wei et al., 2006).
Chemical Properties Analysis
Quaternary ammonium salts exhibit unique chemical properties such as antimicrobial activity, ability to form micelles and vesicles in aqueous solutions, and use as softening agents in textiles and conditioners. Their reactivity, particularly in nucleophilic substitution reactions, makes them valuable intermediates in organic synthesis. The presence of a bromopentyl group in (5-Bromopentyl)trimethylammonium bromide suggests potential applications in producing polymers and as an alkylating agent in pharmaceuticals (B. Brycki et al., 2011).
Scientific Research Applications
Application in Polymer Science
- Specific Scientific Field: Polymer Science
- Summary of the Application: “(5-Bromopentyl)trimethylammonium bromide” is used in the synthesis of amphoteric lignin, a type of polymer . This polymer has tremendous applications in colloidal systems .
Application in Hydrophobic Polymer Films
- Specific Scientific Field: Material Science
- Summary of the Application: “(5-Bromopentyl)trimethylammonium bromide” is used in the creation of hydrophobic polymer films . These films have functional groups of polymethoxy, which are magnetic nanoparticles .
Application in Organic Synthesis and Chemical Production
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: “(5-Bromopentyl)trimethylammonium bromide” is a type of quaternary ammonium compound, which is mainly used in laboratory organic synthesis processes and chemical production processes .
Application in Hydrophobic Polymer Films
- Specific Scientific Field: Material Science
- Summary of the Application: “(5-Bromopentyl)trimethylammonium bromide” is used in the creation of hydrophobic polymer films . These films have functional groups of polymethoxy, which are magnetic nanoparticles .
Application in Organic Synthesis and Chemical Production
Safety And Hazards
properties
IUPAC Name |
5-bromopentyl(trimethyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19BrN.BrH/c1-10(2,3)8-6-4-5-7-9;/h4-8H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIHNRASRNQTDE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCBr.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455176 | |
Record name | (5-Bromopentyl)trimethylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopentyl)trimethylammonium bromide | |
CAS RN |
15008-33-0 | |
Record name | (5-Bromopentyl)trimethylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Bromopentyl)trimethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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